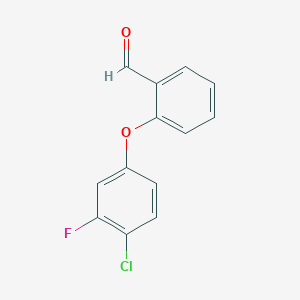![molecular formula C14H16N2O2 B2355055 2-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1,3-benzoxazole CAS No. 663191-46-6](/img/structure/B2355055.png)
2-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1-Azabicyclo[2.2.2]octan-3-yloxy)-1,3-benzoxazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds, such as 8-azabicyclo[3.2.1]octanes, has been described in the literature. This involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the construction of 8-azabicyclo[3.2.1]octanes via sequential DDQ-Mediated Oxidative Mannich Reactions of N-Aryl Pyrrolidines has been reported .Wissenschaftliche Forschungsanwendungen
Neurochemical Modulation by Novel Antipsychotics
Research into novel antipsychotics has shown that compounds activating serotonin 5-hydroxytryptamine (5-HT)1A receptors, such as aripiprazole and bifeprunox, can influence neurochemical profiles by modulating extracellular dopamine and serotonin levels. This modulation suggests a potential therapeutic benefit in treating negative symptoms and cognitive deficits associated with psychiatric disorders, mediated through cerebral dopamine and serotonin levels adjustment (Assié, Ravailhe, Faucillon, & Newman-Tancredi, 2005).
Green Synthesis and Antimicrobial Activity of Azole Derivatives
The development of azole derivatives through green chemistry methodologies, such as microwave irradiation, has been explored for their antimicrobial properties. These methodologies offer a more eco-friendly and efficient approach to synthesizing compounds with significant pharmacological properties, including antimicrobial, antitumor, and antiviral activities (Rezki, 2017).
Antifungal Applications of Benzoxazole Derivatives
Benzoxazole derivatives have shown promise as antifungal agents. For instance, the in vitro testing of 2‐(2′‐hydroxy‐5′‐aminophenyl) benzoxazole against Candida yeast strains revealed fungistatic activity, indicating potential use in developing novel antifungal drugs (Daboit et al., 2009).
Synthesis and Biological Evaluation of Novel Heterocyclic Systems
Research into the synthesis of novel heterocyclic systems combining azole scaffolds with other pharmacophores has led to compounds with notable bioactivities, especially in antimicrobial and antitumor contexts. This area of study emphasizes the value of combining different pharmacophoric elements to enhance biological properties and therapeutic potential (Taia et al., 2020).
Chemistry and Pharmacological Exploration of Benzoxazole Derivatives
The exploration of benzoxazole derivatives has highlighted their importance in pharmaceutical compounds due to their interaction with biological systems. These compounds have been associated with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects, underscoring their potential as key elements in drug discovery and development (A. S, Hima. C. S, & Shaiju. S. Dharan, 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-4-12-11(3-1)15-14(17-12)18-13-9-16-7-5-10(13)6-8-16/h1-4,10,13H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZZUKINKMKNFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

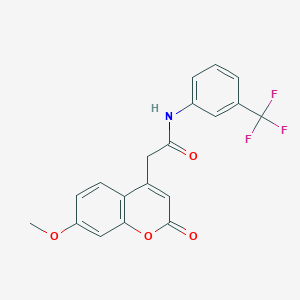
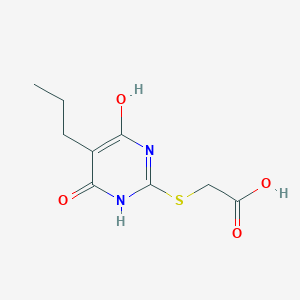
![2-chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2354981.png)

![3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2354984.png)
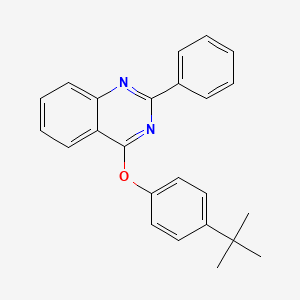
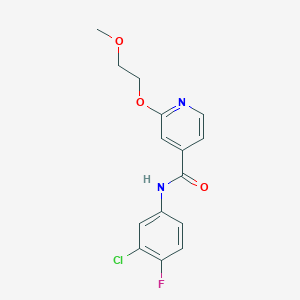
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2354987.png)
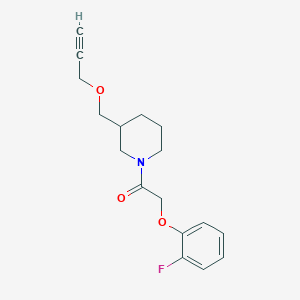

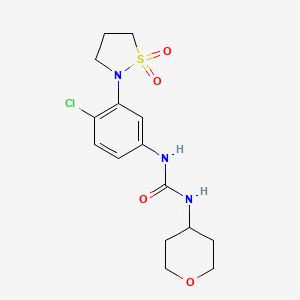
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2354994.png)
